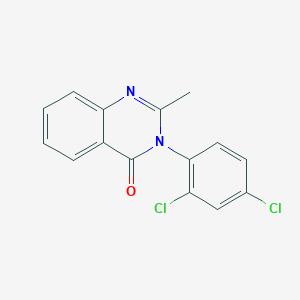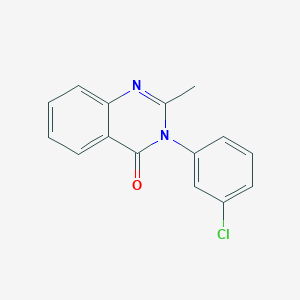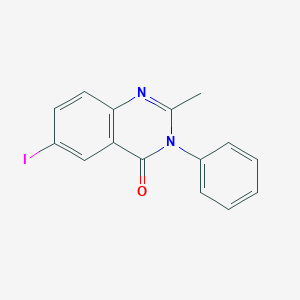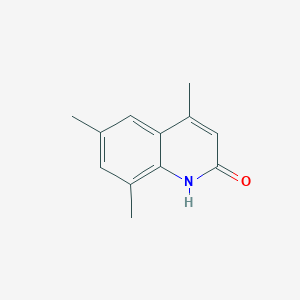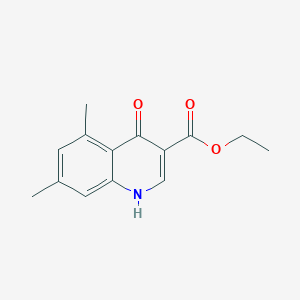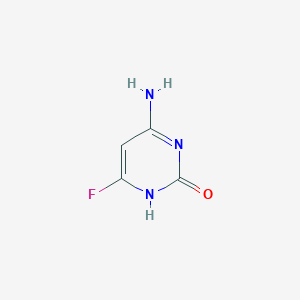
4-ブロモ-1H-ピラゾール-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1H-pyrazol-1-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a bromine atom at the fourth position and an amino group at the first position makes 4-Bromo-1H-pyrazol-1-amine a valuable intermediate in various chemical syntheses and applications .
科学的研究の応用
4-Bromo-1H-pyrazol-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-Bromo-1H-pyrazol-1-amine might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrazole derivatives can have significant effects on various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole, a similar heterocyclic compound, is known to be highly soluble in water and other polar solvents, which could influence the bioavailability of 4-bromo-1h-pyrazol-1-amine .
Result of Action
Similar compounds have shown significant biological activity against various cell lines .
生化学分析
Biochemical Properties
4-Bromo-1H-pyrazol-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of 4-Bromo-1H-pyrazol-1-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-1H-pyrazol-1-amine has been observed to alter the expression of specific genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .
Molecular Mechanism
At the molecular level, 4-Bromo-1H-pyrazol-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These binding interactions are crucial for the compound’s biological activity and its ability to modulate various biochemical pathways .
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-1H-pyrazol-1-amine change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 4-Bromo-1H-pyrazol-1-amine remains stable under specific conditions, but its activity may decrease over time due to degradation or metabolic processes .
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-pyrazol-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell function or protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cell death or tissue damage. These threshold effects are essential for determining the safe and effective use of 4-Bromo-1H-pyrazol-1-amine in research and therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazol-1-amine typically involves the bromination of 1H-pyrazole followed by amination. One common method includes the reaction of 4-bromo-1H-pyrazole with ammonia or an amine source under suitable conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-1H-pyrazol-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound .
化学反応の分析
Types of Reactions: 4-Bromo-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Cyclization: Catalysts such as palladium or copper are used to facilitate cyclization reactions.
Major Products Formed:
- Substituted pyrazoles
- Pyrazole-fused heterocycles
- Oxidized or reduced derivatives of 4-Bromo-1H-pyrazol-1-amine .
類似化合物との比較
- 4-Bromo-1H-pyrazole
- 4-Bromo-5-isopropyl-1H-pyrazole
- 4-Bromo-1-methyl-1H-pyrazole
Comparison: 4-Bromo-1H-pyrazol-1-amine is unique due to the presence of both a bromine atom and an amino group, which confer distinct reactivity and biological activity. Compared to other similar compounds, it offers a versatile platform for chemical modifications and the development of novel derivatives with enhanced properties .
特性
IUPAC Name |
4-bromopyrazol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUULXGYOJOXCHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557906 |
Source


|
| Record name | 4-Bromo-1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122481-11-2 |
Source


|
| Record name | 4-Bromo-1H-pyrazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
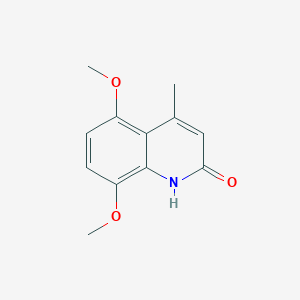
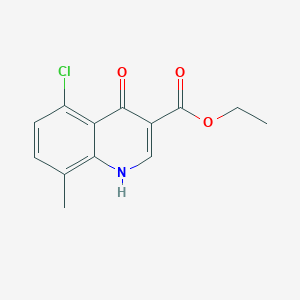
![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)
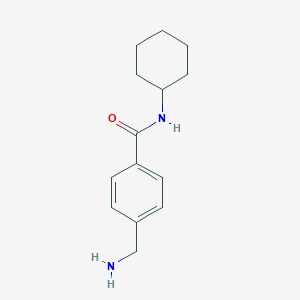
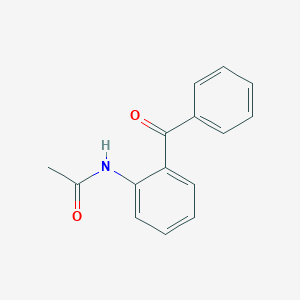
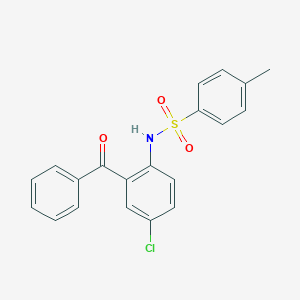
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
